Benzenesulfonanilide
Overview
Description
Benzenesulfonanilide is an organic compound with the molecular formula C12H11NO2S . It has a molecular weight of 233.29 . It is a solid substance at room temperature .
Synthesis Analysis
Benzenesulfonanilide can be synthesized by reacting isothiocyanatobenzene with mafenide hydrochloride . This reaction forms benzenesulfonamide as an intermediate, which then undergoes a cyclization reaction to form the final product .Molecular Structure Analysis
The molecular structure of Benzenesulfonanilide consists of a benzene ring linked to a sulfonamide group . The InChI code for Benzenesulfonanilide is 1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H .Chemical Reactions Analysis
Benzenesulfonanilide has been used in the synthesis of various derivatives with potential biological activities . For instance, it has been used in the synthesis of derivatives with potent inhibitory activity against human carbonic anhydrase I and II, and acetylcholinesterase enzymes .Physical And Chemical Properties Analysis
Benzenesulfonanilide is a solid substance at room temperature . It has a molecular weight of 233.29 .Scientific Research Applications
Progesterone Receptor Antagonists
Benzenesulfonanilide derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists. This is significant because PR is crucial in various physiological systems, including the female reproductive system. PR antagonists are potential treatments for multiple diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders. The benzenesulfonanilide skeleton serves as a novel scaffold for these antagonists, presenting a structurally distinct option from other nonsteroidal PR antagonists (Yamada et al., 2016).
Enzyme Inhibitors
Benzenesulfonamide derivatives have been studied for their in vitro inhibitory activities on human paraoxonase-I (hPON1), an enzyme with roles in preventing atherosclerosis and organophosphate toxicity. The study revealed competitive inhibition of hPON1 by these derivatives, suggesting potential applications in enzyme inhibition and possibly therapeutic contexts (Işık et al., 2019).
Antibacterial and Antifungal Activities
Benzenesulfonamides incorporating selenazoles have shown effective inhibition against several bacterial carbonic anhydrases from pathogens like Helicobacter pylori and Vibrio cholerae. These findings indicate potential for developing antibacterials with a novel mechanism of action, which could help counteract resistance to existing antibiotics (Angeli et al., 2018).
Anticancer Properties
A series of ureido-substituted benzenesulfonamides has demonstrated significant inhibition of human carbonic anhydrases, particularly isoforms associated with tumors. These compounds have shown promise in inhibiting the formation of metastases in breast cancer models, suggesting potential as novel antimetastatic drugs (Pacchiano et al., 2011).
Anticonvulsant Action
Benzenesulfonamide derivatives have been found to act as carbonic anhydrase inhibitors with effective anticonvulsant action. They have shown potential in providing seizure protection and were effective upon oral administration in animal models, indicating their utility in the treatment of epilepsy and related disorders (Mishra et al., 2017).
Molecular Conformation Studies
Research on the pharmacophoric group benzensulfonamide and its derivatives, including benzenesulfonamides, has provided insight into their conformations and structures. This understanding is crucial in the field of biochemical research, particularly for designing drugs targeting specific diseases (Vigorito et al., 2022).
Safety And Hazards
Future Directions
Research on Benzenesulfonanilide and its derivatives is ongoing, with a focus on developing new antimicrobial agents . The benzenesulfonanilide skeleton has been identified as a novel scaffold for progesterone receptor antagonists, suggesting potential applications in the treatment of diseases related to this receptor .
properties
IUPAC Name |
N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGWFWQVYXATQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168371 | |
Record name | Benzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylbenzenesulfonamide | |
CAS RN |
1678-25-7 | |
Record name | N-Phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-phenylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8ZF9FCZ3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.